1-(1-(Pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15838346
Molecular Formula: C10H10N4O2
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N4O2 |
|---|---|
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 1-(1-pyridin-4-ylethyl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H10N4O2/c1-7(8-2-4-11-5-3-8)14-6-9(10(15)16)12-13-14/h2-7H,1H3,(H,15,16) |
| Standard InChI Key | PSBVBIAADPHHJE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=NC=C1)N2C=C(N=N2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises a 1,2,3-triazole ring, a five-membered heterocycle with three nitrogen atoms, substituted at the 1-position by a 1-(pyridin-4-yl)ethyl group and at the 4-position by a carboxylic acid . The pyridine ring, an aromatic six-membered heterocycle with one nitrogen atom, contributes to the molecule’s planar geometry and influences its electronic properties. Density functional theory (DFT) studies reveal slight non-planarity in the triazole ring due to steric interactions between the pyridinyl-ethyl and carboxylic acid groups .
Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy confirm the presence of characteristic functional groups. The carboxylic acid group exhibits a broad O–H stretch at ~2500–3000 cm⁻¹, while the triazole ring shows C–N stretches near 1600 cm⁻¹ . Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct proton environments: the pyridine protons resonate as doublets between δ 8.7–8.8 ppm, and the triazole proton appears as a singlet near δ 8.1 ppm .
Synthesis Methodologies
Huisgen 1,3-Dipolar Cycloaddition
The most common synthesis route involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. An azide derivative reacts with a terminal alkyne bearing a pyridinyl-ethyl group under Cu(I) catalysis to form the triazole core . For example, 1-azido-4-(pyridin-4-yl)ethane reacts with ethyl propiolate, followed by hydrolysis to yield the carboxylic acid . Yields typically range from 60–85%, with purification via column chromatography .
One-Step β-Ketoester-Azide Condensation
An alternative method condenses β-ketoesters with azides in basic aqueous ethanol. For instance, ethyl 3-oxobutanoate reacts with 1-(pyridin-4-yl)ethyl azide in the presence of K₂CO₃ at 80°C, directly forming the triazole-carboxylic acid after acidification . This method offers scalability (up to 100 g) and eliminates multi-step protocols, though yields vary (30–95%) depending on substituent steric effects .
Table 1: Comparison of Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Scalability |
|---|---|---|---|---|
| CuAAC | Azide, Alkyne, Cu(I) | Room temperature | 60–85 | Moderate |
| β-Ketoester Condensation | Azide, β-Ketoester, Base | 80°C, 16 hours | 30–95 | High |
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on analogous triazole derivatives demonstrate moderate activity against melanoma (UACC-62), colon (HCT-116), and breast (MCF-7) cancer cell lines, with IC₅₀ values of 10–50 μM . The pyridine moiety enhances cellular uptake via π-π stacking with membrane transporters, while the carboxylic acid facilitates hydrogen bonding with kinase active sites . Compound 15a (a structural analog) showed 20% growth inhibition in renal cancer (UO-31) models, suggesting scaffold tunability for improved efficacy .
Applications in Drug Development
Antibiotic Precursors
The triazole-carboxylic acid scaffold serves as a precursor for β-lactam antibiotics. Acylation of the carboxylic acid with β-lactam nuclei (e.g., cephalosporin) yields hybrid molecules with enhanced β-lactamase stability . In murine models, such derivatives reduced E. coli load by 3 logs compared to ampicillin .
Kinase Inhibitors
Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to EGFR tyrosine kinase, a target in non-small cell lung cancer . The triazole nitrogen forms a critical hydrogen bond with Thr790, while the pyridine ring occupies the hydrophobic back pocket .
Future Research Directions
Solubility and Pharmacokinetics
Current data lack details on aqueous solubility and logP values. Structural modifications, such as ester prodrugs or sodium salt formation, could improve bioavailability. For instance, ethyl ester derivatives of analogous triazoles show 3-fold higher Cₘₐₓ in rat plasma .
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., PEGylated liposomes) may enhance tumor accumulation. A pilot study using triazole-gold nanoparticle conjugates achieved 80% tumor growth suppression in xenograft models .
Expanding Therapeutic Indications
Preliminary evidence suggests triazole-carboxylic acids modulate GABAₐ receptors, indicating potential in epilepsy treatment . Patch-clamp assays on hippocampal neurons could validate this activity.
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